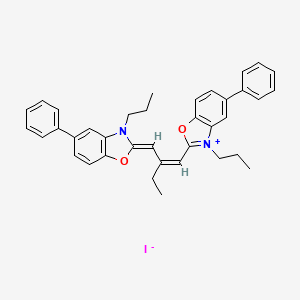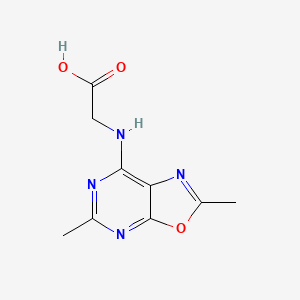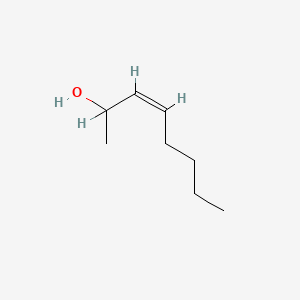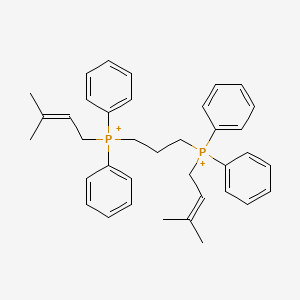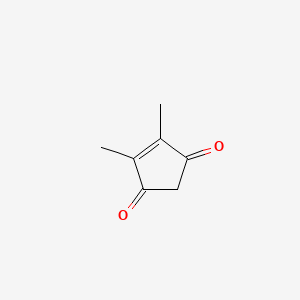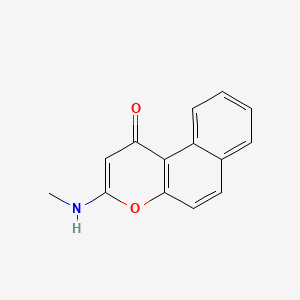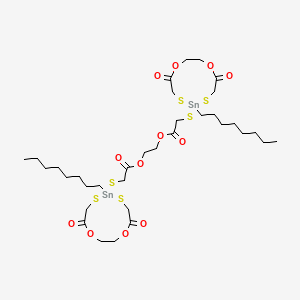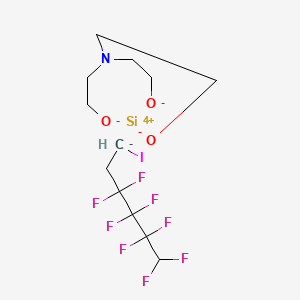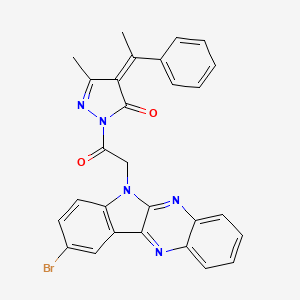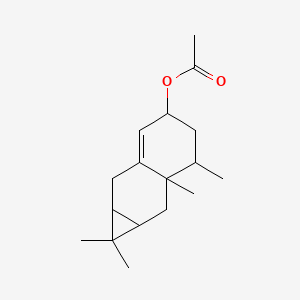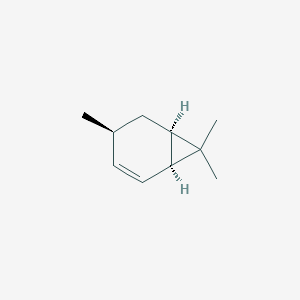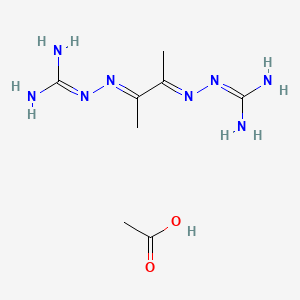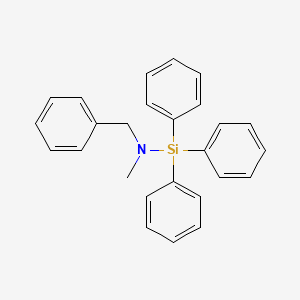
Silanamine, N-methyl-N-(phenylmethyl)-1,1,1-triphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silanamine, N-methyl-N-(phenylmethyl)-1,1,1-triphenyl- is a complex organosilicon compound It is characterized by the presence of a silicon atom bonded to three phenyl groups and an amine group that is further substituted with a methyl and a phenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silanamine, N-methyl-N-(phenylmethyl)-1,1,1-triphenyl- typically involves the reaction of triphenylsilane with N-methyl-N-(phenylmethyl)amine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as a platinum or palladium complex to facilitate the formation of the desired product. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions is crucial for the large-scale production of Silanamine, N-methyl-N-(phenylmethyl)-1,1,1-triphenyl-.
Chemical Reactions Analysis
Types of Reactions
Silanamine, N-methyl-N-(phenylmethyl)-1,1,1-triphenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane derivatives. Substitution reactions can lead to a variety of functionalized silanes.
Scientific Research Applications
Silanamine, N-methyl-N-(phenylmethyl)-1,1,1-triphenyl- has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.
Biology: The compound can be used in the development of silicon-based biomaterials.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its unique structural properties.
Industry: It is utilized in the production of high-performance materials and coatings.
Mechanism of Action
The mechanism by which Silanamine, N-methyl-N-(phenylmethyl)-1,1,1-triphenyl- exerts its effects involves interactions with various molecular targets. The silicon atom in the compound can form strong bonds with other elements, leading to the formation of stable complexes. These interactions can influence the reactivity and stability of the compound, making it useful in various applications.
Comparison with Similar Compounds
Similar Compounds
Silanamine, N-methyl-N-silyl-: This compound has a similar structure but lacks the phenylmethyl group.
Benzenemethanamine, N-methyl-: This compound is similar but does not contain the silicon atom.
Uniqueness
Silanamine, N-methyl-N-(phenylmethyl)-1,1,1-triphenyl- is unique due to the presence of the silicon atom bonded to three phenyl groups and the amine group with both methyl and phenylmethyl substitutions. This unique structure imparts specific chemical properties that are not found in other similar compounds, making it valuable for specialized applications.
Properties
CAS No. |
80930-71-8 |
|---|---|
Molecular Formula |
C26H25NSi |
Molecular Weight |
379.6 g/mol |
IUPAC Name |
N-methyl-1-phenyl-N-triphenylsilylmethanamine |
InChI |
InChI=1S/C26H25NSi/c1-27(22-23-14-6-2-7-15-23)28(24-16-8-3-9-17-24,25-18-10-4-11-19-25)26-20-12-5-13-21-26/h2-21H,22H2,1H3 |
InChI Key |
NRCOVIZPACXUJC-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


